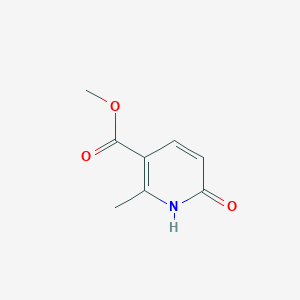

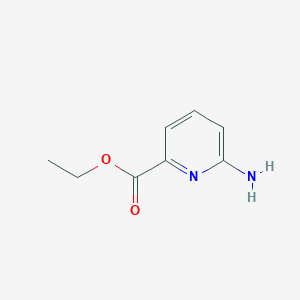

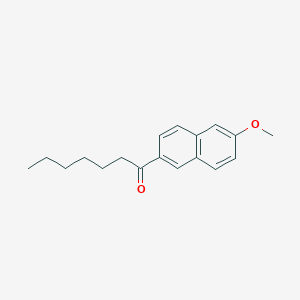

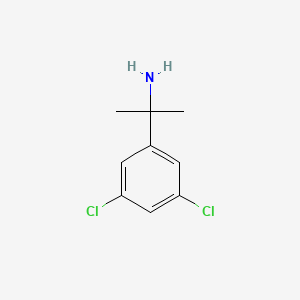

2-(3,5-Dichlorophenyl)propan-2-amine

Overview

Description

2-(3,5-Dichlorophenyl)propan-2-amine, also known as 2,3,5-trichloroaniline or 2,3,5-TCA, is an amine compound composed of three chlorine atoms and a phenyl group. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 2,3,5-TCA has a wide range of applications, including use in the synthesis of pharmaceuticals, pesticides, and dyes, as well as in the manufacture of photographic and medical imaging materials. It is also used as a corrosion inhibitor and as a stabilizer in the manufacture of plastics.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Research on thiazole and thiadiazole derivatives, related to 2-(3,5-Dichlorophenyl)propan-2-amine, involves quantum chemical and molecular dynamics simulation studies to predict corrosion inhibition performances. These studies use density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and molecules, providing insights into corrosion inhibition mechanisms for materials like iron (Kaya et al., 2016).

Heterocyclic Aminomethylidene Derivatives Synthesis

Another application involves the synthesis of new hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing a method to create a class of compounds through a process that includes the use of chlorophenyl components. This synthesis explores the equilibrium of E- and Z-isomers and highlights the method's advantages such as short reaction times, high yield, and easy product purification (Tikhomolova et al., 2023).

Environmental Sample Analysis

An innovative approach to environmental sample analysis features the synthesis of a novel amino-functionalized polymer for headspace solid-phase microextraction of phenol and chlorophenols. Utilizing 3-(trimethoxysilyl) propyl amine as a precursor, this research emphasizes the development of methods for efficient detection and extraction of environmentally significant compounds from aqueous samples (Bagheri et al., 2008).

Molecular Structure and Hirshfeld Surface Analysis

The synthesis, characterization, and structural analysis of alkyl-substituted thiazole-2-amine derivatives provide insights into molecular design and interactions. Research in this area includes X-ray diffraction studies, Hirshfeld surface analysis, and exploration of hydrogen bonding and π-π stacking interactions, contributing to the understanding of molecular stability and reactivity (Nadaf et al., 2019).

Conformational Analyses of Derivatives

Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to 2-(3,5-Dichlorophenyl)propan-2-amine, reveal detailed insights into the structural behavior of these compounds in different environments. X-ray diffraction analysis and Hirshfeld surface-derived fingerprint plots enrich the structural studies, enhancing the understanding of molecular conformations (Nitek et al., 2020).

properties

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEJGVWRTXUSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

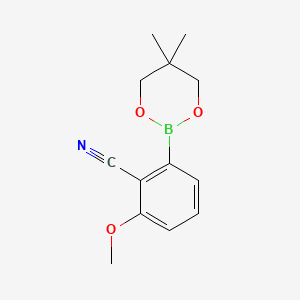

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458332 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)propan-2-amine | |

CAS RN |

129960-45-8 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.